DMPOP is synthesized in laboratories and not found naturally. It serves as a building block for the synthesis of more complex organophosphorus compounds used in research [1].
The DMPOP molecule features a central phosphorus atom (P) bonded to a phenyl group (C₆H₅) and two methoxy groups (OCH₃). The remaining oxygen atom is doubly bonded to the phosphorus, forming a P=O unit. This structure classifies DMPOP as a phosphonate ester [1, 2].
O=P(OCH3)2 | C6H5
The phenyl group and the methoxy groups contribute to the overall hydrophobicity of the molecule, influencing its solubility and reactivity [2].
DMPOP is a versatile intermediate used in the synthesis of various organophosphorus compounds. Here are some key reactions:
C₈H₁₁O₃P + H₂O → C₆H₅PO(OCH₃)₂ + CH₃OH (Eq. 1) [2]
The specific reaction conditions and detailed mechanisms for these reactions can be found in relevant scientific literature [1, 2, 3].
More precise data on melting point, boiling point, etc., might be available through technical data sheets provided by chemical suppliers upon request.
DMPOP itself does not have a known biological mechanism of action. Its primary function is as a precursor for the synthesis of other organophosphorus compounds that may have specific biological activities.
DMPOP can be a skin and eye irritant. Limited information exists on its specific toxicity, but as an organophosphorus compound, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [1].
Further safety information might be available from the safety data sheet (SDS) provided by chemical suppliers.
The information provided here is for educational purposes only and should not be construed as a recommendation for handling or using DMPOP. Always consult the Safety Data Sheet (SDS) and follow recommended safety procedures before working with this or any other chemical compound.
One of the documented research applications of dimethyl phenylphosphonite involves its conversion to phenylphosphonic acid dimethyl ester. This conversion is achieved through hydrolysis, a chemical reaction involving water. Phenylphosphonic acid dimethyl ester serves as a building block in the synthesis of more complex organophosphorus molecules, which can have various applications in research fields like medicinal chemistry and materials science [1].
Another research application of dimethyl phenylphosphonite lies in its use as a precursor for the synthesis of dinitrosyltris(dimethyl phenylphosphonite)manganese(I) tetrafluoroborate. This compound possesses unique properties, including the ability to bind to and release nitric oxide (NO), a signaling molecule with various biological functions. Researchers are exploring the potential of this compound in fields like NO delivery for therapeutic purposes [2].
Corrosive